

Z-360: A Technical Overview of Preclinical In Vitro and In Vivo Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as nastorazepide, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It is a 1,5-benzodiazepine derivative that has been investigated primarily for its therapeutic potential in pancreatic cancer, often in combination with standard chemotherapy, and for its analgesic properties in cancer-related pain.[1][2] This technical guide provides an in-depth summary of the key preclinical in vitro and in vivo studies that have defined the pharmacological profile and mechanism of action of **Z-360**.

Core Mechanism of Action

Z-360 exerts its effects by competitively binding to the CCK2 receptor, thereby blocking the downstream signaling initiated by its natural ligands, gastrin and cholecystokinin (CCK).[2][3] This antagonism has been shown to inhibit tumor growth, suppress angiogenesis, and reduce cancer-induced pain through various interconnected pathways.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from various in vitro assays assessing the binding affinity and functional antagonism of **Z-360**.



Parameter	Receptor	Value	Cell Line/System	Reference
Ki	Human CCK2R	0.47 ± 0.03 nM	Recombinant	[1][2]
Human CCK1R	316 ± 81.2 nM	Recombinant	[2]	
Selectivity (CCK1R/CCK2R)	-	~672-fold	-	[2]
IC50 (vs. Gastrin-17)	Human CCK2R	53 nM (95% CI: 28-100 nM)	MIA PaCa- 2/hCCK2R	[1]
IC50 (vs. Gastrin-34)	Human CCK2R	30 nM (95% CI: 15-58 nM)	MIA PaCa- 2/hCCK2R	[1]

Table 1: Receptor Binding Affinity and Functional Antagonism of **Z-360**

Quantitative In Vivo Data

In vivo studies have demonstrated the anti-tumor efficacy of **Z-360**, both as a monotherapy and in combination with gemcitabine, in various preclinical models of pancreatic and gastrointestinal cancers.



Animal Model	Cancer Type	Treatment	Dosage & Schedule	Key Findings	Reference
MIA PaCa-2 Xenograft	Pancreatic	Z-360	100 mg/kg, p.o., daily	41.7% tumor growth inhibition (p<0.01)	[3]
PANC-1 Xenograft	Pancreatic	Z-360 + Gemcitabine	Z-360: 100 mg/kg, p.o., daily; Gemcitabine: 50 mg/kg, i.p., twice weekly	27.1% greater tumor growth inhibition vs. Gemcitabine alone (p<0.05)	[3]
PANC-1 Orthotopic	Pancreatic	Z-360 + Gemcitabine	Z-360: 100 mg/kg, p.o., daily; Gemcitabine: 50 mg/kg, i.p., twice weekly	Significant prolongation of survival (median 57 vs. 49 days for vehicle, p<0.05)	[3][4]
MIA PaCa-2 Xenograft	Pancreatic	Z-360	100 mg/kg, p.o., daily for 3 weeks	Significantly reduced tumor weight	[2]
MIA PaCa-2 Xenograft	Pancreatic	Z-360 + Gemcitabine	Z-360: 100 mg/kg, p.o., daily; Gemcitabine: 50 mg/kg, i.v., twice weekly for 3 weeks	Combination was more effective at reducing tumor weight and increasing TUNEL- positive cells than either agent alone.	[2]



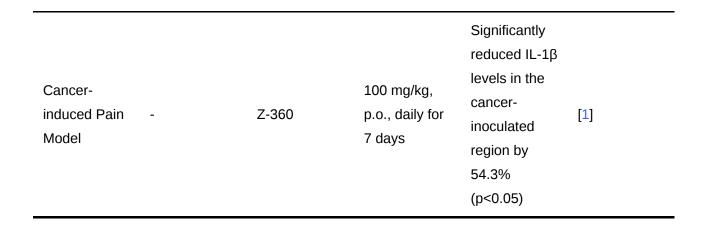
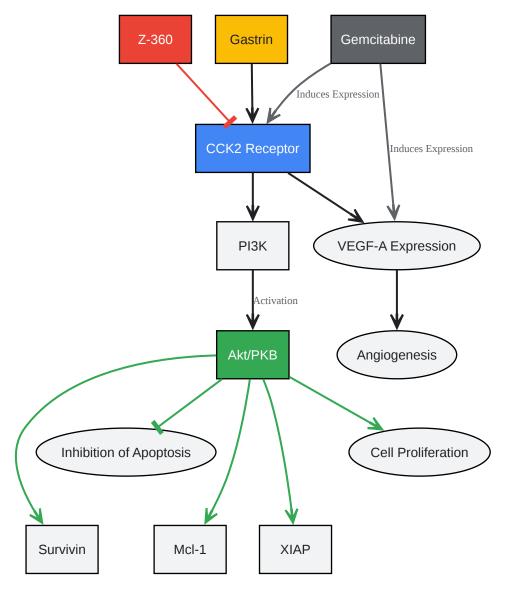


Table 2: Summary of In Vivo Anti-Tumor Efficacy of Z-360

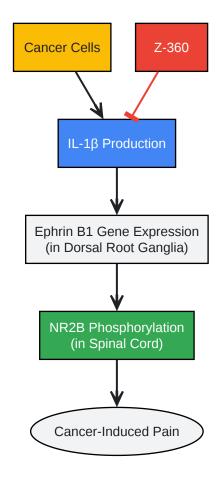
Signaling Pathways and Molecular Mechanisms





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Caption: **Z-360** Anti-Tumor Signaling Pathway.



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Caption: **Z-360** Analgesic Signaling Pathway.

Detailed Experimental Protocols In Vitro Assays

- 1. Radioligand Binding Assay
- Objective: To determine the binding affinity (Ki) of Z-360 for human CCK1 and CCK2 receptors.
- Cell Membranes: Membranes were prepared from cell lines stably expressing either the human CCK1 or CCK2 receptor.



- Radioligand: [3H]CCK-8 was used as the radiolabeled ligand.
- Assay Buffer: 50 mM HEPES (pH 7.4), 1% BSA, 5.5 mM MgCl2, and 35 μM bacitracin.
- Procedure:
 - Membrane homogenates were incubated with [3H]CCK-8 (50 pM) and varying concentrations of **Z-360** (10^{-13} to 10^{-6} M) in a total volume of 300 μ L.
 - Incubation was carried out for 60 minutes at 22°C with shaking.
 - The reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B) to separate bound and free radioligand.
 - Filters were washed with ice-cold washing buffer (10 mM HEPES pH 7.4, 150 mM NaCl).
 - The radioactivity retained on the filters was measured by liquid scintillation counting.
 - Non-specific binding was determined in the presence of a high concentration of unlabeled ligand.
 - IC50 values were calculated by non-linear regression, and Ki values were derived using the Cheng-Prusoff equation.[5]
- 2. Cell Proliferation (MTS) Assay
- Objective: To assess the effect of Z-360 on gastrin-induced cell proliferation.
- Cell Line: MIA PaCa-2 cells stably expressing human CCK2R (MIA PaCa-2/hCCK2R).
- Procedure:
 - Cells were seeded in 96-well plates and allowed to adhere.
 - Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) in the presence or absence of varying concentrations of **Z-360**.
 - After a specified incubation period (e.g., 72 hours), MTS reagent was added to each well.



- Plates were incubated for 1-4 hours at 37°C.
- The absorbance at 490 nm was measured using a microplate reader to determine the number of viable cells.[1]
- 3. Apoptosis (Caspase-3/7) Assay
- Objective: To measure the effect of Z-360 on gastrin-inhibited apoptosis.
- Cell Line: MIA PaCa-2/hCCK2R.
- Procedure:
 - Cells were seeded in 96-well plates.
 - Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) with or without Z-360.
 - After the treatment period, Caspase-Glo® 3/7 reagent was added to each well.
 - The plate was incubated at room temperature for 1-2 hours.
 - Luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.[1]
- 4. Cytokine (IL-1β) Measurement (ELISA)
- Objective: To quantify the effect of **Z-360** on IL-1β production.
- Sample: Tissue homogenates from the cancer-inoculated hind paw of mice.
- Procedure:
 - Tissue samples were homogenized in a lysis buffer containing protease inhibitors.
 - The homogenates were centrifuged, and the supernatants were collected.
 - \circ IL-1 β levels in the supernatants were measured using a commercially available ELISA kit according to the manufacturer's instructions.



Protein concentrations of the lysates were determined to normalize the IL-1β levels.[1]

In Vivo Assays

- 1. Subcutaneous Xenograft Model
- Objective: To evaluate the anti-tumor efficacy of **Z-360** in a subcutaneous tumor model.
- Animal Model: Female BALB/c nude mice.
- Cell Lines: MIA PaCa-2 or PANC-1 human pancreatic adenocarcinoma cells.
- Procedure:
 - A suspension of tumor cells (e.g., 5 x 10⁶ cells in 0.1 mL of serum-free medium) was injected subcutaneously into the flank of each mouse.
 - When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment groups.
 - **Z-360** was administered orally (p.o.) daily at the specified doses (e.g., 10, 30, 100 mg/kg). Gemcitabine, when used, was administered intraperitoneally (i.p.) or intravenously (i.v.).
 - Tumor volume was measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.
 - At the end of the study, mice were euthanized, and tumors were excised and weighed.[2]
 [3]
- 2. Orthotopic Xenograft Model
- Objective: To assess the effect of **Z-360** on tumor growth and survival in a more clinically relevant orthotopic model.
- Animal Model: Female nude mice.
- Cell Line: PANC-1.
- Procedure:



- Mice were anesthetized, and a small abdominal incision was made to expose the pancreas.
- PANC-1 cells were injected into the pancreas.
- The incision was closed, and mice were allowed to recover.
- Treatment with Z-360 and/or gemcitabine was initiated as described for the subcutaneous model.
- The primary endpoint was survival, and mice were monitored daily.[3][4]
- 3. Cancer-Induced Pain Model
- Objective: To investigate the analgesic effect of Z-360.
- Animal Model: Male C3H/HeN mice.
- Procedure:
 - Colon 26-L5 carcinoma cells were inoculated into the plantar region of the hind paw.
 - Drug administration (Z-360, 100 mg/kg, p.o., daily) was initiated on day 7 after inoculation and continued until day 14.
 - Pain-related behaviors were assessed.
 - At the end of the treatment period, tissues from the inoculated paw, dorsal root ganglia, and spinal cord were collected for analysis of IL-1β, ephrin B1, and NR2B phosphorylation, respectively.[1]

Conclusion

The preclinical data for **Z-360** (nastorazepide) demonstrates its potential as a targeted therapeutic agent. Its high affinity and selectivity for the CCK2 receptor translate into potent inhibition of key oncogenic signaling pathways, leading to reduced tumor growth and increased apoptosis, particularly in combination with gemcitabine. Furthermore, its novel mechanism of action in alleviating cancer-induced pain by modulating the IL-1β/ephrin B1/NR2B pathway



highlights its multifaceted therapeutic profile. The detailed methodologies provided herein offer a basis for the replication and further investigation of the effects of **Z-360** in a research setting.

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